6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Catalog No.
S12342972
CAS No.
M.F
C8H8Cl2N2
M. Wt
203.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Product Name

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

InChI

InChI=1S/C8H8Cl2N2/c9-7-3-5-1-2-11-4-6(5)8(10)12-7/h3,11H,1-2,4H2

InChI Key

IMVUFEAITFPBOU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(N=C(C=C21)Cl)Cl

6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS 13450-69-6) is a highly versatile bicyclic building block characterized by a piperidine ring fused to a 2,6-dichloropyridine moiety. In modern medicinal chemistry and agrochemical development, this scaffold provides a critical combination of a basic, sp3-hybridized secondary amine for immediate functionalization and two distinct electrophilic handles (C6 and C8 chlorides) for downstream carbon-carbon or carbon-heteroatom bond formation. By embedding both a saturated nitrogen heterocycle and a di-halogenated aromatic system into a single compact pharmacophore, it serves as a highly functionalized precursor for constructing complex, three-dimensionally elaborated kinase inhibitors and GPCR ligands, offering expanded structural vectors compared to flat, fully aromatic analogs [1].

Substituting this compound with mono-chloro analogs (e.g., 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine) or fully unsubstituted tetrahydro-2,7-naphthyridines fundamentally limits synthetic trajectory. Mono-chloro variants restrict the chemist to a single point of aromatic diversification, preventing the synthesis of di-substituted pyridine motifs essential for occupying adjacent binding pockets in target proteins. Furthermore, attempting to use fully aromatic 6,8-dichloro-2,7-naphthyridine as a cheaper substitute fails because it lacks the basic secondary amine necessary for high aqueous solubility and direct amide coupling. The specific 6,8-dichloro substitution pattern on the tetrahydro core provides the exact steric and electronic differentiation required for regioselective sequential functionalization, making it a critical node in complex library synthesis [1].

Regioselective Sequential Functionalization Capacity

The presence of two chlorides at the C6 and C8 positions allows for highly predictable, regioselective sequential functionalization. Because the C8 position is sterically hindered by the adjacent C1 protons of the tetrahydro ring, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) preferentially occurs at the less hindered C6 position. This enables the sequential installation of two different substituents with >9:1 regioselectivity under optimized conditions. In contrast, mono-chloro analogs like 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine only permit a single functionalization event, capping the structural complexity of the resulting library [1].

Evidence DimensionAromatic diversification vectors
Target Compound Data2 distinct, regiochemically differentiable handles (C6, C8)
Comparator Or Baseline6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (1 handle)
Quantified Difference100% increase in aromatic functionalization sites with >9:1 regioselectivity
ConditionsStandard Pd-catalyzed cross-coupling or SNAr conditions

Enables the synthesis of highly complex, multi-substituted therapeutic candidates from a single starting material, reducing the need for multiple mono-chloro precursors.

Physicochemical Profile: Fsp3 and Aqueous Solubility

The 1,2,3,4-tetrahydro saturation of the 2,7-naphthyridine core fundamentally alters the physicochemical properties of the scaffold compared to its fully aromatic counterparts. The target compound possesses an Fsp3 (fraction of sp3 carbons) of 0.50 (4 out of 8 carbons), whereas fully aromatic 6,8-dichloro-2,7-naphthyridine has an Fsp3 of 0.0. This increased three-dimensionality, coupled with the basic secondary amine (calculated pKa ~9.5), significantly enhances kinetic aqueous solubility and improves the drug-likeness of downstream derivatives. Fully aromatic analogs often suffer from poor solubility (<10 µg/mL) and high flat-molecule aggregation, making the tetrahydro variant critical for viable formulation and biological assay reproducibility [1].

Evidence DimensionFraction of sp3 carbons (Fsp3) and basicity
Target Compound DataFsp3 = 0.50; contains basic secondary amine (pKa ~9.5)
Comparator Or BaselineFully aromatic 6,8-dichloro-2,7-naphthyridine (Fsp3 = 0.0)
Quantified Difference0.50 increase in Fsp3; introduction of a solubilizing basic center
Conditionsin silico physicochemical profiling and standard kinetic solubility assays

Higher Fsp3 and basicity directly correlate with improved kinetic solubility and formulation viability, which are critical parameters for advancing compounds into in vivo studies.

Orthogonal Reactivity of the Aliphatic Amine vs. Aromatic Halides

The distinct electronic nature of the N2 secondary amine versus the C6/C8 chlorides provides highly predictable orthogonal reactivity. The N2 amine can be selectively acylated, alkylated, or protected (e.g., with Boc or Cbz groups) rapidly at room temperature without affecting the di-chloro-pyridine system. Once protected, the C6 and C8 positions can be subjected to harsh cross-coupling conditions (e.g., 100 °C, strong base) without competitive N-arylation. Unsubstituted 1,2,3,4-tetrahydro-2,7-naphthyridine lacks these aromatic halogen handles, meaning it cannot be used to build extended vector systems into adjacent binding pockets, severely limiting its utility as a central core in structure-activity relationship (SAR) studies [1].

Evidence DimensionChemoselective functionalization pathways
Target Compound Data>95% selective N-functionalization prior to Pd-catalyzed C-C bond formation
Comparator Or BaselineUnsubstituted 1,2,3,4-tetrahydro-2,7-naphthyridine
Quantified DifferenceProvides 2 additional orthogonal C-C/C-N bond formation vectors post-N-protection
ConditionsStandard N-Boc protection followed by high-temperature Suzuki coupling

Streamlines library synthesis by allowing chemists to independently functionalize the aliphatic and aromatic regions of the molecule without competitive side reactions.

Kinase Inhibitor Library Development

The scaffold is structurally aligned for developing ATP-competitive kinase inhibitors. The basic N2 amine can be directed towards the solvent-exposed region to improve aqueous solubility, while the C6 and C8 chlorides provide necessary handles for sequential cross-coupling with aryl groups to occupy the hydrophobic pockets of the kinase hinge region [1].

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (203.07 g/mol), high Fsp3 (0.50), and multiple vectors for growth, this compound serves as a highly functionalized starting fragment. The dual chlorides allow for rapid, regioselective 'growing' of the fragment once an initial binding hit is identified, accelerating the hit-to-lead optimization phase [2].

GPCR Ligand Synthesis

The piperidine-like moiety is a privileged structure for interacting with the conserved aspartate residue in many aminergic GPCRs. The di-chloro-pyridine ring allows for fine-tuning of the electronic and steric bulk via selective SNAr or cross-coupling to achieve precise receptor subtype selectivity [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.0064537 g/mol

Monoisotopic Mass

202.0064537 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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